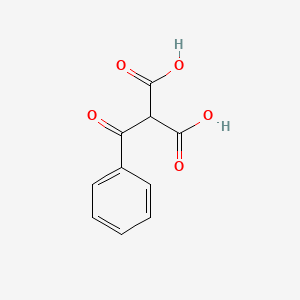

2-Benzoylpropanedioic acid

Beschreibung

2-Benzoylpropanedioic acid (IUPAC name: 2-benzoylpropane-1,3-dioic acid) is an organic compound characterized by a propanedioic acid backbone with a benzoyl group (-C₆H₅CO-) attached to the central carbon. Its molecular formula is C₁₁H₈O₅ (molecular weight: 220.18 g/mol). The compound’s bifunctional carboxylic acid groups and aromatic benzoyl moiety make it a candidate for studying reactivity in esterification, amidation, or coordination chemistry.

Eigenschaften

CAS-Nummer |

17579-69-0 |

|---|---|

Molekularformel |

C10H8O5 |

Molekulargewicht |

208.17 g/mol |

IUPAC-Name |

2-benzoylpropanedioic acid |

InChI |

InChI=1S/C10H8O5/c11-8(6-4-2-1-3-5-6)7(9(12)13)10(14)15/h1-5,7H,(H,12,13)(H,14,15) |

InChI-Schlüssel |

RGCNRDSOFOALSW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Benzoylpropanedioic acid can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with malonic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoylmalonate ester, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of 2-benzoylpropanedioic acid typically involves large-scale esterification followed by hydrolysis. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Knoevenagel Condensation and Decarboxylation

The benzoyl group enhances α-hydrogen acidity, facilitating condensation with aldehydes. In hot pyridine, this reaction proceeds with simultaneous decarboxylation (Doebner modification):

This pathway is analogous to classical malonic acid reactivity but requires harsher conditions (90–100°C) due to steric hindrance from the benzoyl group .

Esterification and Derivative Formation

The carboxylic acid groups undergo selective esterification. For example:

Oxidation Kinetics

Substituents significantly influence oxidation rates. Hexachloroiridate(IV) oxidation studies on substituted malonic acids reveal:

| Substituent (R) | Rate Constant (k, ×10 Ms) | Relative Rate vs. Malonic Acid |

|---|---|---|

| –H (malonic acid) | 1.2 ± 0.1 | 1.0 |

| –Benzyl | 4.8 ± 0.3 | 4.0 |

| –Phenyl | 7.5 ± 0.4 | 6.3 |

The benzoyl group (electron-withdrawing) accelerates oxidation by stabilizing transition states through resonance .

Enzymatic Hydrolysis and Stereoselectivity

Porcine liver esterase (PLE) catalyzes enantioselective hydrolysis of 2-benzoylpropanedioic acid diesters. For example:

Optimal conditions yield up to 17% enantiomeric excess due to limited hydrophobic pocket accommodation in PLE’s active site .

Wissenschaftliche Forschungsanwendungen

2-Benzoylpropanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-benzoylpropanedioic acid involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the malonic acid moiety can undergo decarboxylation under certain conditions. These reactions enable the compound to act as an intermediate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

3-Benzoylpropanoic Acid

- Molecular Formula : C₁₀H₁₀O₃

- Molecular Weight : 178.19 g/mol

- Physical Properties : Melting point 117–119°C; soluble in alcohol and aqueous solutions .

- Key Difference: The benzoyl group is attached to the third carbon of the propanoic acid chain instead of the central carbon of propanedioic acid. This reduces acidity compared to the dicarboxylic structure of 2-benzoylpropanedioic acid.

2-(5-Benzoylthiophen-2-yl)propanoic Acid

- Molecular Formula : C₁₄H₁₂O₃S

- Molecular Weight : 272.31 g/mol

- CAS : 33005-95-7

- Key Difference : Incorporates a thiophene ring substituted with benzoyl, enhancing lipophilicity and altering electronic properties compared to benzene-based analogs. Likely used in materials science or medicinal chemistry due to sulfur’s electron-rich nature .

2-Benzyl-3-(4-chlorophenyl)propanoic Acid

- Molecular Formula : C₁₆H₁₅ClO₂

- Molecular Weight : 274.74 g/mol

- CAS : 872278-12-1

- Application : Used as a pharmaceutical impurity reference standard , highlighting its role in quality control. The chlorophenyl group increases steric hindrance and may enhance binding specificity in biological systems .

Functional Group Variations

Benzyl Acetate

Prop-2-en-1-yl 2-Phenylacetate

- Molecular Formula : C₁₁H₁₂O₂

- CAS : 1797-74-6

- Key Difference : The allyl ester group introduces unsaturated bonds, increasing susceptibility to polymerization or oxidation compared to saturated analogs .

Complex Derivatives

3-[5-(4-Cyclopentoxy-2-hydroxybenzoyl)-2-(3-hydroxybenzisoxazol-6-ylmethoxy)phenyl]propanoic Acid

- Molecular Formula : C₃₁H₂₈N₂O₈

- CAS : 530141-72-1

- Key Features : A highly substituted derivative with cyclopentyloxy and benzisoxazolyl groups , likely designed for targeted drug delivery. The multiple functional groups enhance hydrogen-bonding capacity and metabolic stability .

Comparative Analysis Table

Research Findings and Implications

- Acidity and Reactivity: The dicarboxylic acid structure of 2-benzoylpropanedioic acid provides two reactive sites for salt formation or coordination chemistry, unlike monocarboxylic analogs like 3-benzoylpropanoic acid .

- Biological Activity : Compounds with chlorophenyl or heterocyclic substituents (e.g., thiophene) show enhanced bioactivity due to improved lipophilicity and target binding .

- Safety Profiles : Complex derivatives (e.g., cyclopentoxy-benzisoxazolyl) require stringent safety protocols, including protective equipment and controlled waste disposal, as highlighted in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.